

A Technical Guide to the Historical Synthesis of Hexafluoroisobutylene

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Compound of Interest

Compound Name: **HEXAFLUOROISOBUTENE**

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For researchers, scientists, and professionals in drug development, understanding the historical synthesis routes of key fluorinated building blocks like hexafluoroisobutylene (HFIB) is crucial for innovation and process optimization. This technical guide provides an in-depth look at the foundational methods for synthesizing HFIB, presenting quantitative data, detailed experimental protocols, and visual representations of the core chemical pathways.

Hexafluoroisobutylene, with the chemical formula $(CF_3)_2C=CH_2$, is a significant organofluorine compound. Its structural similarity to isobutylene and its unique electronic properties have made it a valuable comonomer in the production of advanced polymers with exceptional thermal, chemical, and mechanical properties, such as modified polyvinylidene fluoride.^{[1][2][3]} This guide focuses on the seminal, and often patent-protected, methods that paved the way for the production of this versatile molecule.

Core Synthesis Methodologies

Historically, the synthesis of hexafluoroisobutylene has been approached through several distinct chemical strategies. These methods, while foundational, often faced challenges related to starting material cost, availability, and reaction yields, driving further innovation in the field.^[1]

From Hexafluoroacetone and Ketene

One of the earliest high-yield methods involved the reaction of hexafluoroacetone with ketene.^{[1][4][5]} While effective, the commercial viability of this process was hampered by the high cost

and limited availability of hexafluoroacetone.[1] The reaction proceeds at elevated temperatures, leading to the formation of hexafluoroisobutylene.[5]

A variation of this process involves a two-step approach where a ketene-generating compound is first heated, optionally with hexafluoroacetone, to form an intermediate, β,β -bis(trifluoromethyl)- β -propiolactone. This lactone is then heated to produce hexafluoroisobutylene.[5]

From Hexafluorothioacetone and Ketene-Generating Compounds

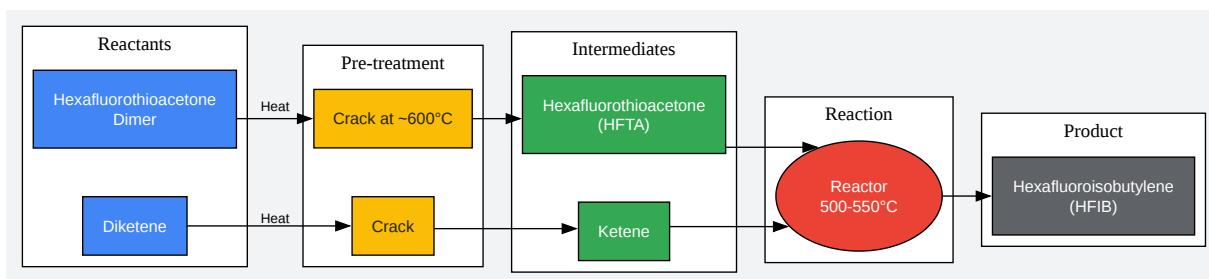
A more commercially advantageous route was developed utilizing the reaction between hexafluorothioacetone and ketene or a ketene-generating compound, such as diketene or acetic anhydride.[1] This method offered a pathway using more accessible and cost-effective starting materials.[1] The reaction is typically carried out at high temperatures in a reactor. Hexafluorothioacetone can be generated by cracking its dimer or by reacting hexafluoropropene with sulfur over a carbon catalyst.[1]

Quantitative Data for Hexafluorothioacetone and Ketene Reaction

Example	Ketene Source	Molar Ratio (Ketene:HF TA)	Temperature (°C)	Residence Time (s)	Approx. Yield (%)
1	Diketene	~1.43:1 (Diketene:HF TA dimer)	500	14.5	48
2	Diketene	1:1	550	14.2	26
3	Diketene	2:1	520	4.2	35
5	Acetic Anhydride	-	600	-	Presence of HFIB confirmed

Experimental Protocol: Synthesis of HFIB from Hexafluorothioacetone and Diketene (Example 1)[1]

- Hexafluorothioacetone (HFTA) Preparation: Hexafluorothioacetone dimer (95% purity) is fed into a 17 mm ID Vycor tube packed with borosilicate glass rings at a rate of 26 g/h with a helium flow of 0.145 mole/h. The tube is heated to approximately 600°C over a 12-inch length to generate HFTA.
- Reactor Setup: A 20 mm ID Vycor reactor tube is heated to 500°C ±10°C by an electric furnace over a 20-inch length. A smaller (17 mm ID) inner Vycor tube extends about one-third of the way into the heated zone of the outer tube.
- Reaction: HFTA is fed into the outer tube. Diketene is fed into the top of the inner tube at a rate of 8.7 g/h. The molar ratio of diketene to HFTA dimer is 1.43.
- Product Collection and Purification: The effluent from the reactor is passed through an air trap for non-volatiles, a water trap, two 2.5 N KOH traps to scrub unreacted ketene and HFTA, a CaSO_4 drying column, a Dry-Ice/acetone trap (-78°C), and a liquid nitrogen trap. The majority of the product is collected in the -78°C trap.
- Analysis: The collected product is analyzed by gas chromatography. The bottom layer in the -78°C trap contained 56.2 area % hexafluoroisobutylene, corresponding to an approximate yield of 48%.



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Synthesis of HFIB from Hexafluorothioacetone and Diketene.

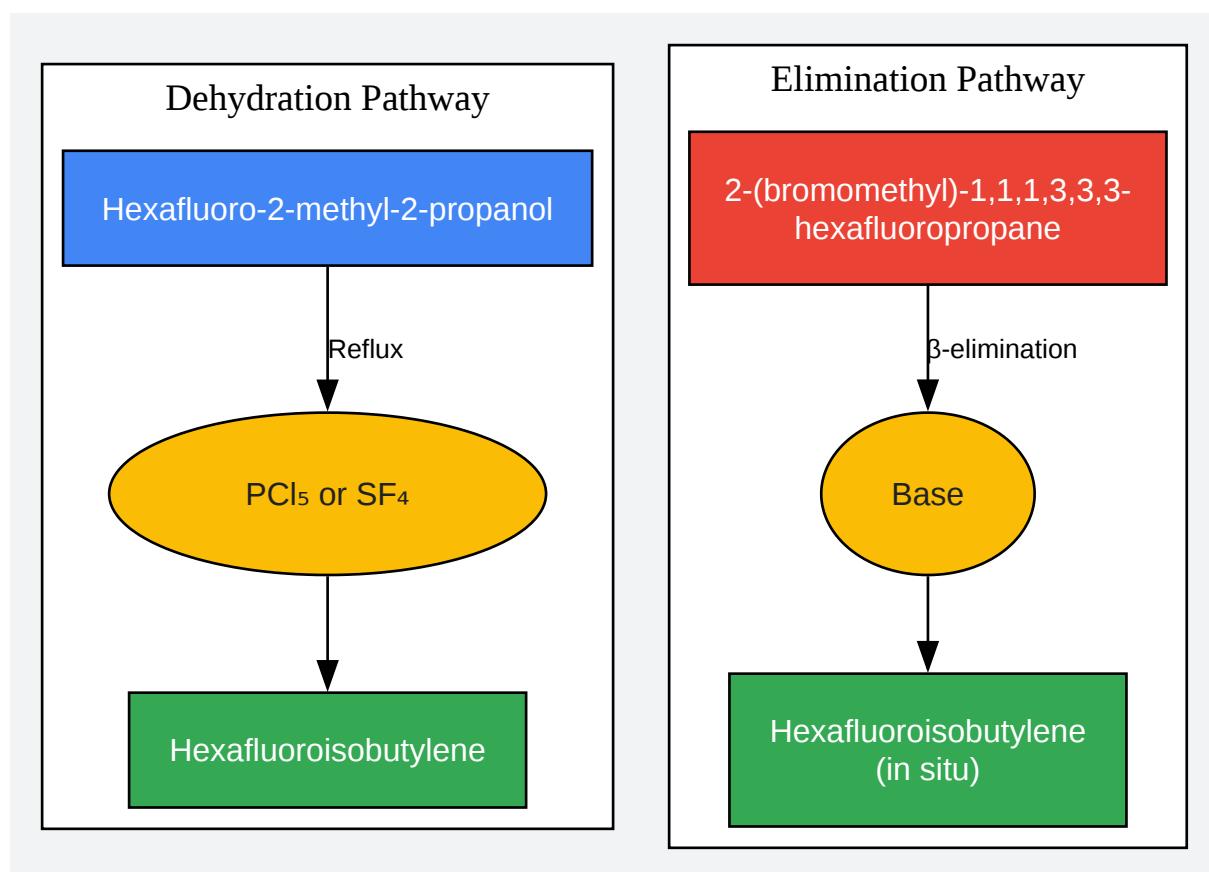
Dehydration of Hexafluoro-2-methyl-2-propanol

Another historical method involves the dehydration of hexafluoro-2-methyl-2-propanol.^[1] This process has been accomplished using dehydrating agents such as phosphorus pentachloride or sulfur tetrafluoride.^{[1][5]} For instance, refluxing hexafluoro-2-methyl-2-propanol with

phosphorus pentachloride yields hexafluoroisobutylene as a non-condensed overhead product, which is then separated from concurrently formed hydrogen chloride.[5]

From Halogenated Precursors

The reaction of antimony trifluorodichloride with a chlorofluoroisobutylene represents another early approach to synthesizing HFIB.[1] More recently, the *in situ* generation of hexafluoroisobutylene has been achieved through the β -elimination of HBr from 2-(bromomethyl)-1,1,1,3,3-hexafluoropropane under basic conditions.[6][7]



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